Home > Products > Screening Compounds P41172 > 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene
4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene - 174264-46-1

4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene

Catalog Number: EVT-387821
CAS Number: 174264-46-1
Molecular Formula: C34H41NO4SSi
Molecular Weight: 587.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Raloxifene is a selective estrogen receptor modulator (SERM) known for its beneficial effects in preventing bone loss and treating osteoporosis. It functions by binding to estrogen receptors and exerting either agonistic or antagonistic effects depending on the target tissue. This dual action makes raloxifene a compound of interest in various medical fields, including oncology, where it has been studied for its potential to induce apoptosis in cancer cells, particularly in the context of prostate cancer12.

Raloxifene

  • Compound Description: Raloxifene, chemically known as [2-(4-hydroxyphenyl)-6-hydroxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride, is a selective estrogen receptor modulator (SERM) []. It exhibits estrogen agonist activity in bone tissue and on serum lipids, while acting as an estrogen antagonist in breast and uterine tissues []. This profile makes raloxifene clinically relevant for treating osteoporosis and potentially preventing breast cancer [].

[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene hydrochloride

  • Compound Description: This compound, also known as 4c in the referred study [], represents a novel SERM with enhanced potency compared to raloxifene []. It exhibits a 10-fold increase in estrogen antagonist potency in vitro, effectively inhibiting the proliferation of human breast cancer cells (MCF-7) with an IC50 of 0.05 nM []. In vivo studies demonstrated its potent inhibition of uterine proliferation in rats, suggesting potential for treating estrogen-dependent conditions []. Additionally, 4c demonstrated beneficial effects on cholesterol levels and bone health in animal models, highlighting its potential as a therapeutic agent [].
  • Relevance: This compound shares a significant structural resemblance with 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene. Both compounds belong to the benzothiophene class and possess the same core structure with modifications at the 6-hydroxy position []. While 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene features a tert-butyldimethylsilyl group, compound 4c incorporates a [4-[2-(1-piperidinyl)ethoxy]phenoxy] moiety at the same position []. This structural similarity suggests potential for analogous biological activity, although further investigation is needed to confirm this.
Applications in Various Fields

Raloxifene's applications extend beyond bone health to cancer treatment. In osteoporosis, raloxifene is used to prevent bone loss by modulating the activity of bone cells, thereby reducing the risk of fractures. Its ability to stimulate osteoblast activity and inhibit osteoclast formation makes it a valuable therapeutic agent in managing this condition1.

In the field of oncology, particularly in prostate cancer, raloxifene's ability to induce apoptosis in androgen-independent human prostate cancer cell lines opens up possibilities for its use as a therapeutic agent. The fact that prostate cancer cells express estrogen receptors, and raloxifene's action through these receptors, provides a rationale for its potential efficacy in treating this type of cancer2.

Classification

This compound belongs to the class of synthetic organic compounds known as silyl ethers, specifically designed for pharmaceutical applications. Its chemical formula is C34H37D4NO4SSiC_{34}H_{37}D_{4}NO_{4}SSi with a molecular weight of approximately 591.87 g/mol .

Synthesis Analysis

The synthesis of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene typically involves the protection of the hydroxy group on Raloxifene using tert-butyldimethylsilyl chloride. The process generally follows these steps:

  1. Protection of Hydroxy Group: The hydroxy group on Raloxifene is protected by reacting it with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. This step is crucial for preventing unwanted reactions during subsequent steps.
  2. Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) at controlled temperatures to optimize yield and purity.
  3. Purification: After the reaction, purification is typically performed using silica gel chromatography to isolate the desired product from unreacted materials and by-products .
Molecular Structure Analysis

The molecular structure of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene can be analyzed through various spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Key features include:

  • Silyl Group: The tert-butyldimethylsilyl group enhances lipophilicity and stability, making the compound more resistant to metabolic degradation.
  • Hydroxy Substituents: The presence of hydroxy groups at specific positions (4' and 6') plays a critical role in binding affinity to estrogen receptors.

The detailed molecular structure can be represented as follows:

C34H37D4NO4SSi\text{C}_{34}\text{H}_{37}\text{D}_{4}\text{N}\text{O}_{4}\text{S}\text{Si}
Chemical Reactions Analysis

4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene participates in various chemical reactions typical for silyl ethers, including:

  1. Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic conditions or using specific catalysts like Hafnium(IV) triflate, allowing regeneration of the hydroxy group.
  2. Conjugation Reactions: The hydroxy groups can undergo glucuronidation, forming glucuronide conjugates that enhance solubility and excretion.
  3. Reactivity with Electrophiles: The compound can react with electrophiles due to the presence of nucleophilic sites on the aromatic ring, leading to further functionalization .
Mechanism of Action

The mechanism of action for 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene involves selective binding to estrogen receptors, mimicking estrogen's effects in bone tissue while antagonizing its effects in breast tissue:

  1. Estrogen Receptor Binding: The hydroxy groups enhance binding affinity to estrogen receptors, particularly in bone tissue, promoting osteoprotective effects.
  2. Tissue Selectivity: By selectively activating or inhibiting estrogen receptors in different tissues, this compound helps manage conditions like osteoporosis without increasing breast cancer risk .
Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene include:

  • Appearance: Typically found as a yellow-colored oil.
  • Solubility: Soluble in organic solvents such as dichloromethane and hexanes but poorly soluble in water due to its lipophilic nature.
  • Stability: Stable under standard laboratory conditions but sensitive to strong acids or bases which can lead to deprotection or degradation.

Relevant Data

Applications

The primary applications of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene are found within scientific research:

  1. Pharmaceutical Research: Used as a precursor for synthesizing various Raloxifene derivatives and analogs that may exhibit improved pharmacological profiles.
  2. Clinical Studies: Investigated for its potential effectiveness in treating osteoporosis and other estrogen-related conditions while minimizing side effects associated with traditional hormone replacement therapies.
  3. Analytical Chemistry: Employed as a reference standard for analytical techniques aimed at quantifying Raloxifene levels in biological samples .
Chemical and Structural Characterization of 4′-tert-Butyldimethylsilyl-6-hydroxy Raloxifene

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

4′-tert-Butyldimethylsilyl-6-hydroxy Raloxifene (CAS Registry Number: 174264-46-1) is a synthetic derivative of the selective estrogen receptor modulator Raloxifene, modified through the introduction of a tert-butyldimethylsilyl (TBDMS) protecting group. Its systematic International Union of Pure and Applied Chemistry name is [2-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-6-hydroxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone [5] [8]. The molecular formula is C₃₄H₄₁NO₄SSi, with a molecular weight of 587.84 g/mol [1] [4] [6]. The structure integrates three key moieties:

  • A benzothiophene core substituted with a hydroxy group at the 6-position and a 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl group at the 2-position.
  • A methanone linker connected to a 4-[2-(1-piperidinyl)ethoxy]phenyl group.
  • The TBDMS ether at the 4′-phenolic oxygen, which replaces the hydrogen of the parent Raloxifene’s 4′-hydroxy group [1] [5].

Stereochemical Configuration and Conformational Stability

While Raloxifene itself lacks chiral centers, its derivatives exhibit conformational flexibility due to rotational freedom around single bonds. The TBDMS group in 4′-tert-Butyldimethylsilyl-6-hydroxy Raloxifene introduces steric bulk that influences molecular conformation:

  • The tert-butyldimethylsilyl moiety (18 atoms: C₆H₁₃Si(CH₃)₂─) creates a hydrophobic shield around the 4′-oxygen, restricting rotation about the C₄′─O bond [3] [7].
  • This bulk enhances resistance to nucleophilic attack at silicon, as the tert-butyl group sterically hinders access to the electrophilic silicon center.
  • The piperidine nitrogen in the side chain remains protonatable, enabling electrostatic interactions despite silylation [2] [5].Conformational stability is further evidenced by the compound’s physical properties, including a density of 1.15 g/cm³ and a boiling point of 706.2°C at 760 mmHg [5].

Comparative Analysis with Parent Compound Raloxifene

The strategic modification at the 4′-position differentiates this derivative from Raloxifene (C₂₈H₂₇NO₄S, MW 473.58 g/mol) in both physicochemical and functional aspects:

Table 1: Structural and Functional Comparison with Raloxifene

PropertyRaloxifene4′-TBDMS-6-hydroxy Raloxifene
Molecular Weight473.58 g/mol587.84 g/mol
4′-OH Group StatusFree phenolProtected as TBDMS ether
Key ReactivitySusceptible to oxidation/glucuronidationSelective 6-OH reactivity
Hydrophobicity (LogP)~5.8 (predicted)~8.7 (increased by TBDMS) [5]

Functional distinctions arise directly from structural changes:

  • The TBDMS group blocks the 4′-phenol’s reactivity, shifting metabolic and synthetic pathways toward the unmodified 6-hydroxy group [4] [5].
  • Unlike Raloxifene—which binds bone matrix via its basic side chain and hydroxyl groups—the 4′-silylated derivative exhibits altered binding affinity due to masked 4′-OH and steric effects [2] [5].
  • Biophysical interactions with collagen, critical for Raloxifene’s bone-targeting effects, may be attenuated due to occlusion of the 4′-hydroxy moiety’s hydrogen-bonding capability [2].

Role of tert-Butyldimethylsilyl Protecting Group in Structural Integrity

The tert-butyldimethylsilyl group serves as a temporary protective moiety for the 4′-phenolic hydroxy group during synthetic workflows. Its properties are pivotal to maintaining molecular integrity:

Table 2: Stability Profile of TBDMS Ether Under Chemical Conditions

ConditionStabilityNotes
Aqueous Base (pH 9-12)Stable at room temperatureHydrolyzes above pH 12 at 100°C [3]
Aqueous Acid (pH 1-4)Stable at room temperatureCleaved below pH 1 [3]
NucleophilesResistant to amines, enolatesCleaved by fluoride ions (TBAF) [3] [4]
Oxidation/ReductionStable to mild oxidants/reductantsCompatible with dioxane/LiOH [4]

Key protective functions include:

  • Steric Shielding: The tert-butyl group impedes access of reagents/enzymes to the protected oxygen, preventing undesired oxidation or conjugation (e.g., glucuronidation) at this site [3] [4].
  • Orthogonality in Synthesis: The TBDMS group’s stability toward bases and mild acids allows selective reactions at the 6-hydroxy group. For example, it enables Lewis acid-mediated glucuronidation at the 6-position without deprotecting the 4′-site [4] [5].
  • Facile Deprotection: Post-synthetic modification, the TBDMS group is cleanly removed using tetrabutylammonium fluoride, regenerating the parent phenol [3] [4]. This step is critical in synthesizing Raloxifene 6-glucuronide [4] [5].

This protective strategy balances steric bulk with selective lability, ensuring structural precision in complex chemical and biochemical applications [3] [7].

Properties

CAS Number

174264-46-1

Product Name

4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene

IUPAC Name

[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-6-hydroxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone

Molecular Formula

C34H41NO4SSi

Molecular Weight

587.8 g/mol

InChI

InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-16-11-25(12-17-28)33-31(29-18-13-26(36)23-30(29)40-33)32(37)24-9-14-27(15-10-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3

InChI Key

YYSIXGNGLSNJGQ-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5

Synonyms

[2-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-6-hydroxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone; 6-Hydroxy-4’-tert-butyldimethylsylyl Raloxifene;

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.